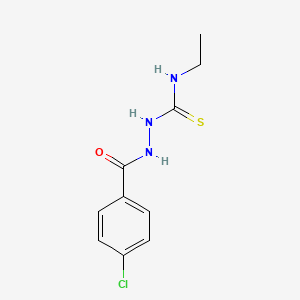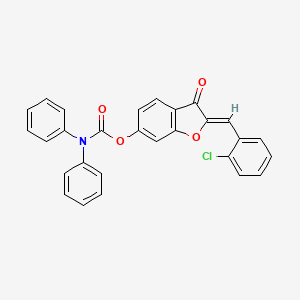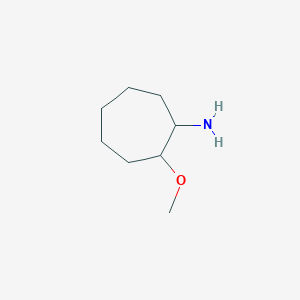![molecular formula C9H17ClFN3 B12215276 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12215276.png)
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a fluorine atom at position 5, and a propylamine group attached to the pyrazole ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as copper or palladium . Another approach involves the use of multicomponent reactions, where hydrazine, aldehydes, and alkynes react together to form the pyrazole ring .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs continuous flow reactors to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-5-fluoro-1H-pyrazole
- 1-propyl-1H-pyrazole
- 5-fluoro-1H-pyrazole
Uniqueness
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a fluorine atom on the pyrazole ring, along with a propylamine side chain, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H17ClFN3 |
|---|---|
Molecular Weight |
221.70 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H16FN3.ClH/c1-3-5-11-6-8-7-12-13(4-2)9(8)10;/h7,11H,3-6H2,1-2H3;1H |
InChI Key |
FPEDFXQTGNWNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(N(N=C1)CC)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine](/img/structure/B12215197.png)

![1-(2-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12215203.png)

![1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B12215210.png)
![2-(benzylamino)-3-[(E)-(benzylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12215223.png)

![Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]-](/img/structure/B12215233.png)

![4-amino-6-anilino-1H-[1,3,5]triazine-2-thione](/img/structure/B12215239.png)
![ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate](/img/structure/B12215240.png)
![N'~1~,N'~7~-bis[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B12215242.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12215246.png)

